molecular formula C10H17Cl2N3O2 B2423967 Methyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate;dihydrochloride CAS No. 2173996-69-3

Methyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate;dihydrochloride

Cat. No. B2423967
CAS RN: 2173996-69-3
M. Wt: 282.17
InChI Key: BFHMLBWGEYAKIC-RHJRFJOKSA-N
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Description

Methyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate;dihydrochloride is a useful research compound. Its molecular formula is C10H17Cl2N3O2 and its molecular weight is 282.17. The purity is usually 95%.
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Scientific Research Applications

1. Pharmaceutical Applications in Cognitive Disorders

A derivative of Methyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate; dihydrochloride, specifically PF-04447943, has been investigated as a novel PDE9A inhibitor for cognitive disorders. Utilizing structure-based drug design, this compound has shown promise in elevating central cGMP levels in the brain, exhibiting procognitive activity in rodent models, and stabilizing synapses in an amyloid precursor protein transgenic mouse model. Recent clinical trials have confirmed its tolerability in humans and its effectiveness in elevating cGMP in cerebral spinal fluid, making it a potential pharmacological tool for diseases associated with impaired cGMP signaling or cognition (Verhoest et al., 2012).

2. Synthesis of Highly Functionalized Isoxazoles

Research has explored the use of methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate, a related compound, as a scaffold for synthesizing other highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles. This approach highlights the compound's utility in the field of organic chemistry for creating diverse heterocyclic systems (Ruano, Fajardo, & Martín, 2005).

3. Relay Catalysis in Organic Synthesis

The compound has been used in relay catalysis, specifically in the synthesis of methyl 4-aminopyrrole-2-carboxylates. The study demonstrated a one-pot mode synthesis involving FeCl2/Et3N binary catalytic system, leading to the formation of 1-(5-methoxycarbonyl-1H-pyrrol-3-yl)pyridinium salts and their subsequent hydrazinolysis. This approach allows for introducing a substituent at the pyrrole nitrogen, showing the compound's versatility in organic synthesis (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).

4. Antimicrobial Activity

A series of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, related to the compound , have shown interesting antibacterial activity. This indicates the potential of these structures as starting points for developing new powerful antimycobacterial agents (Nural, Gemili, Ulger, Sarı, De Coen, & Şahin, 2018).

5. Catalytic Applications in Heterocyclic Compound Synthesis

The compound has been utilized in the synthesis of other heterocyclic compounds, such as pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, via reactions with glycine esters. This demonstrates its utility in catalyzing the formation of complex molecular structures, crucial in the field of medicinal chemistry (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).

properties

IUPAC Name

methyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.2ClH/c1-13-6-12-5-9(13)7-3-11-4-8(7)10(14)15-2;;/h5-8,11H,3-4H2,1-2H3;2*1H/t7-,8-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHMLBWGEYAKIC-RHJRFJOKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2CNCC2C(=O)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1[C@@H]2CNC[C@H]2C(=O)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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